(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE
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Overview
Description
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new treatments for various diseases .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
Uniqueness
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE stands out due to its combination of methoxy and phenoxy groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-6-4-5-7-14(12)24-11-17(21)25-20-18(19)13-8-9-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJHFNMLKIEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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